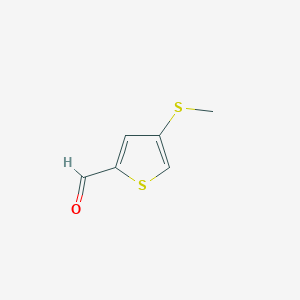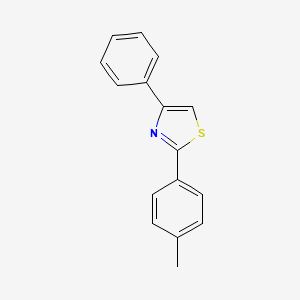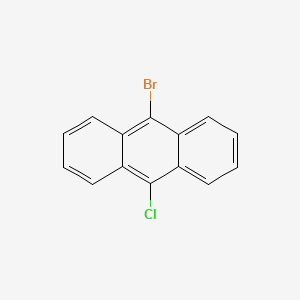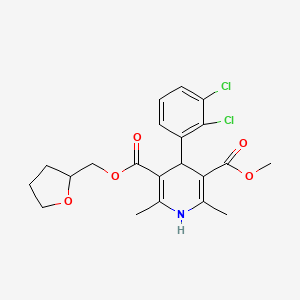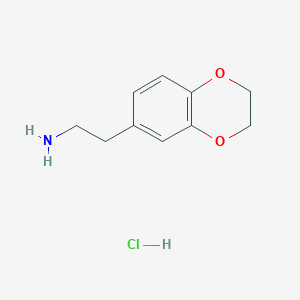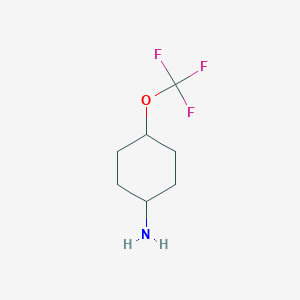
4-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)benzoic acid
Descripción general
Descripción
“4-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)benzoic acid” is a chemical compound with the CAS Number: 222987-24-8 . It has a molecular weight of 291.35 . The IUPAC name for this compound is 4-[1-(tert-butoxycarbonyl)-3-pyrrolidinyl]benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-8-13(10-17)11-4-6-12(7-5-11)14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19) . This indicates that the compound has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a benzoic acid group attached to it.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Aplicaciones Científicas De Investigación
Structure-Related Biological Activity
Carboxylic acids, including benzoic acid derivatives, possess significant biological activities due to their structural characteristics. Research has shown that structural differences among selected carboxylic acids influence their antioxidant, antimicrobial, and cytotoxic activities. Specifically, the arrangement based on the increasing number of hydroxyl groups and conjugated bonds highlights the correlation between structure and bioactivity, with certain derivatives exhibiting high antioxidant and antimicrobial properties. This insight is crucial for designing benzoic acid derivatives, including 4-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)benzoic acid, for specific biological applications (Godlewska-Żyłkiewicz et al., 2020).
Synthesis and Chemical Properties
The chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes reveal the synthetic versatility of benzoyl derivatives, including this compound. These compounds are pivotal in developing novel materials with unique spectroscopic properties, magnetic characteristics, and biological activities. Such investigations underscore the potential for exploring unknown analogues and their applications in scientific research (Boča et al., 2011).
Gut Function Regulation
Benzoic acid, a closely related compound, has been studied for its role in regulating gut functions. Its usage in foods and feeds as an antibacterial and antifungal preservative has shown potential benefits in improving growth and health by promoting gut functions. This includes digestion, absorption, and barrier enhancement, which is particularly relevant for derivatives like this compound in exploring their effects on gut physiology and health improvement (Mao et al., 2019).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a core structure in this compound, is highlighted for its significant role in medicinal chemistry. This structure contributes to the stereochemistry of molecules, offering a vast pharmacophore space for exploring biological activity. The review of pyrrolidine-containing compounds and their derivatives demonstrates their utility in developing drugs with selective target activity, underlining the scaffold's potential in drug discovery efforts (Li Petri et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-8-13(10-17)11-4-6-12(7-5-11)14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNMWXVQUZCEFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


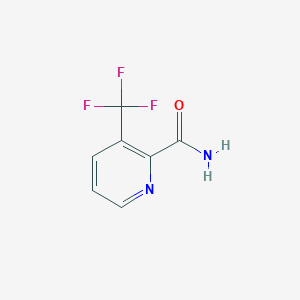
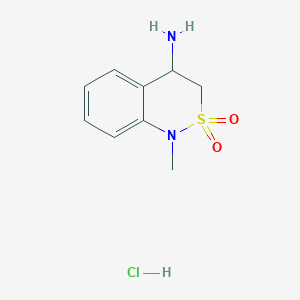
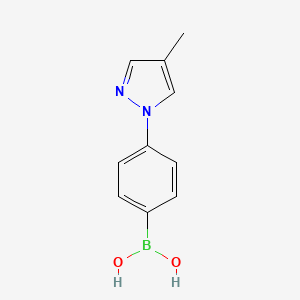
![2,2,2-(1,3,5-Triazine-2,4,6-triyl)tris[5-(hexyloxy)-6-methylphenol]](/img/structure/B3253262.png)

